molecular formula C14H21BN2O3 B14774509 N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide

Cat. No.: B14774509
M. Wt: 276.14 g/mol
InChI Key: ITHJNXNBRATMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a boronate ester derivative of nicotinamide (pyridine-3-carboxamide) with an ethyl substituent on the amide nitrogen and a pinacol boronate group at the 5-position of the pyridine ring. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, a method widely employed in pharmaceutical and materials science for forming carbon-carbon bonds .

Properties

Molecular Formula

C14H21BN2O3

Molecular Weight

276.14 g/mol

IUPAC Name

N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C14H21BN2O3/c1-6-17-12(18)10-7-11(9-16-8-10)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3,(H,17,18)

InChI Key

ITHJNXNBRATMQC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide typically involves the reaction of nicotinamide derivatives with dioxaborolane compounds. One common method involves the use of palladium-catalyzed borylation reactions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, amine derivatives, and substituted boron compounds. These products are valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on the Amide Nitrogen

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

  • Molecular Formula : C₁₃H₁₉BN₂O₃
  • Molecular Weight : 262.11 g/mol
  • However, its lower lipophilicity may limit solubility in non-polar solvents .

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

  • Molecular Formula : C₁₅H₂₃BN₂O₃
  • Molecular Weight : 290.17 g/mol
  • Key Differences : The bulkier isopropyl group introduces steric hindrance, which may slow reaction kinetics but improve stability by shielding the boron atom from hydrolysis. This compound’s higher molecular weight and lipophilicity make it suitable for applications requiring prolonged stability .

Ester Derivatives vs. Amides

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

  • Molecular Formula: C₁₃H₁₈BNO₄
  • Molecular Weight : 263.10 g/mol
  • Key Differences : The ester group (vs. amide) alters electronic properties, increasing electrophilicity at the carbonyl carbon. This may enhance reactivity in nucleophilic acyl substitution but reduce compatibility with amine-containing reaction systems .

Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

  • Molecular Formula: C₁₅H₂₂BNO₄
  • Molecular Weight : 291.15 g/mol
  • Key Differences : The 2-methyl substituent on the pyridine ring introduces steric effects that could hinder coupling reactions at the 5-position. The ethyl ester group further increases lipophilicity, making this compound ideal for hydrophobic matrices .

Pyrimidine Analogs

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

  • Molecular Formula : C₁₂H₂₀BN₃O₂
  • Molecular Weight : 257.12 g/mol
  • The reduced aromaticity may lower stability compared to nicotinamide derivatives .

Substituted Nicotinonitriles

2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

  • Molecular Formula : C₁₃H₁₈BN₃O₂
  • Molecular Weight : 259.11 g/mol
  • Key Differences: The cyano group at the 3-position increases electrophilicity, enabling participation in diverse reactions (e.g., nucleophilic additions). However, the electron-withdrawing nature of the nitrile may reduce boronate reactivity .

Data Tables

Table 1. Structural and Physical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide (Target) C₁₄H₂₁BN₂O₃ 276.14 Not explicitly listed Ethyl (amide), Boronate (5-position)
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide C₁₃H₁₉BN₂O₃ 262.11 1218791-25-3 Methyl (amide)
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide C₁₅H₂₃BN₂O₃ 290.17 1201644-50-9 Isopropyl (amide)
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate C₁₃H₁₈BNO₄ 263.10 1025718-91-5 Methyl ester

Table 2. Reactivity and Application Comparison

Compound Type Reactivity in Suzuki Coupling Solubility Profile Stability to Hydrolysis Primary Applications
Nicotinamide (Ethyl) High (moderate steric bulk) Moderate (organic) Moderate Pharmaceutical intermediates
Nicotinamide (Methyl) Very High Low (polar solvents) Low High-throughput synthesis
Pyrimidine Analogs Moderate Low (organic) High Materials science
Nicotinonitriles Variable (electron-deficient) High (DMF, DMSO) Low Specialty chemical synthesis

Research Findings and Trends

  • Steric Effects : Bulkier substituents (e.g., isopropyl) on the amide nitrogen reduce hydrolysis rates but may slow coupling efficiency due to steric hindrance .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitriles) on the pyridine ring decrease boronate reactivity, necessitating optimized catalytic conditions .
  • Solubility : Ethyl and isopropyl derivatives exhibit improved solubility in toluene and THF compared to methyl analogs, aligning with their use in organic-phase reactions .

Biological Activity

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H20BF3N2O2
  • Molecular Weight : 316.13 g/mol
  • CAS Number : 1257432-06-6

The compound is believed to interact with specific biological targets, particularly enzymes involved in metabolic pathways. Its structural features suggest potential inhibitory activity against various enzymes, including kinases and dehydrogenases.

Key Enzymatic Targets

  • Dihydroorotate Dehydrogenase (DHODH) : This enzyme has been validated as a target for malaria treatment. Compounds similar to this compound have shown promising results in inhibiting DHODH activity .
  • CYP450 Isoforms : The compound's interaction with cytochrome P450 enzymes suggests potential for drug-drug interactions and metabolic implications .

Antiviral Activity

Research indicates that compounds related to this compound exhibit antiviral properties. For instance:

  • HCV Inhibition : Certain derivatives demonstrated potent inhibition of HCV replication with EC50 values below 50 nM .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial activity:

  • Activity Against MRSA : Some pyrimidine-based compounds showed weak activity against multidrug-resistant Staphylococcus aureus with MIC values ranging from 4–8 μg/mL .

Study on DHODH Inhibition

A study involving a series of compounds structurally related to this compound revealed that certain analogs effectively inhibited DHODH in vitro and exhibited favorable pharmacokinetic properties in animal models. The findings are summarized in the table below:

CompoundIC50 (μM)EfficacyRemarks
Compound A0.34HighPotent DHODH inhibitor
Compound B1.1ModerateReduced bioavailability
Compound C>50LowPoor solubility

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound:

  • Solubility : Compounds similar to this compound often exhibit low solubility in aqueous environments.
  • Toxicity : Preliminary toxicity assessments indicate acceptable safety profiles at therapeutic doses; however, further studies are required to evaluate long-term effects.

Q & A

Basic: What synthetic strategies are employed to prepare N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide, and how is purity validated?

Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling between a halogenated nicotinamide precursor (e.g., 5-bromo-N-ethylnicotinamide) and a pinacol boronate ester. Key steps include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/THF at 80–100°C .
  • Base optimization : Na₂CO₃ or Cs₂CO₃ to maintain pH for transmetallation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization.
    Purity validation :
  • HPLC (C18 column, MeCN/H₂O gradient): Retention time consistency.
  • 1H/13C NMR (CDCl₃ or DMSO-d6): Integration ratios and absence of extraneous peaks (e.g., δ 1.3 ppm for pinacol methyl groups) .
  • Mass spectrometry : Exact mass matching [M+H]⁺ (e.g., calculated for C₁₅H₂₀BN₃O₃: 309.16 g/mol) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirms regioselectivity of the boronate ester and ethylamide substituents. Key signals include:
    • 1H NMR : δ 8.8–8.9 ppm (pyridine H2/H4), δ 1.3 ppm (pinacol CH₃), δ 1.1–1.2 ppm (ethyl CH₃) .
    • 13C NMR : δ 167 ppm (amide C=O), δ 83–85 ppm (dioxaborolane quaternary carbons) .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (amide C=O stretch) and 1350–1300 cm⁻¹ (B-O vibrations) .
  • Elemental analysis : Confirms C, H, N composition within ±0.4% deviation .

Advanced: How does the boronic ester group influence reactivity in cross-coupling reactions, and what catalyst systems optimize yield?

Answer:
The boronic ester acts as a stable boron source for Suzuki couplings but requires activation. Key considerations:

  • Catalyst optimization : Pd(OAc)₂ with SPhos or XPhos ligands enhances turnover in sterically hindered systems .
  • Solvent effects : Dioxane/water mixtures improve solubility of polar intermediates.
  • Base selection : K₃PO₄ minimizes protodeboronation vs. stronger bases like NaOH .
    Data contradiction : Lower yields (<50%) observed with electron-deficient aryl halides may require microwave-assisted heating (120°C, 30 min) to accelerate oxidative addition .

Advanced: How to address inconsistencies in crystallographic data during structure determination?

Answer:
For X-ray crystallography:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to mitigate thermal motion .
  • Software tools : SHELXL for refinement (TWIN/BASF commands for twinned data) and OLEX2 for visualization .
  • Disorder handling : Apply PART/SADI restraints to model overlapping pinacol methyl groups .
    Example : A recent study resolved disorder in a related boronate ester by refining two orientations with 60:40 occupancy .

Advanced: What strategies prevent hydrolysis of the boronic ester during synthesis or storage?

Answer:

  • Anhydrous conditions : Use molecular sieves (3Å) in reactions and store under argon .
  • Low-temperature storage : –20°C in amber vials to slow moisture ingress .
  • Stabilizers : Add 1% (v/v) triethylamine to stock solutions to neutralize trace acids .
    Caution : Hydrolysis products (boronic acids) can be identified via LC-MS (e.g., [M–C₈H₁₄O₂ + H₂O]+) .

Basic: What are the primary applications in medicinal chemistry or materials science?

Answer:

  • Medicinal chemistry : Serves as a ligand precursor for kinase inhibitors (e.g., nicotinamide derivatives targeting ATP-binding pockets) .
  • Materials science : Incorporated into OLED emitters via cross-coupling to form conjugated systems (e.g., porphyrin-boronate hybrids) .
    Example : A 2023 study achieved 18% external quantum efficiency in OLEDs using a boronate-functionalized porphyrin .

Advanced: How to resolve contradictions in reaction outcomes when varying substituents on the nicotinamide ring?

Answer:

  • Electronic effects : Electron-withdrawing groups (e.g., –NO₂) slow transmetallation; use PdCl₂(AmPhos) for enhanced activity .
  • Steric effects : Bulkier substituents (e.g., tert-butyl) require larger ligand systems (XPhos > SPhos) .
  • DFT modeling : Calculate Fukui indices to predict reactive sites and optimize coupling partners .
    Case study : N-tert-butyl analogs showed 20% lower yields than N-ethyl derivatives due to steric hindrance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.